![molecular formula C18H22ClN3O2 B5292770 1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol
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Overview
Description
1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol is a chemical compound that has gained attention from the scientific community due to its potential applications in medicinal chemistry. This compound is also known as CEP-26401 and belongs to the class of oxoethanol derivatives.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol involves inhibition of the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol include increased levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improved mood, increased attention, and decreased symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol in lab experiments is its specificity for the dopamine, serotonin, and norepinephrine transporters. This allows for targeted manipulation of these systems. One limitation is the potential for off-target effects, as this compound may interact with other proteins in the brain.
Future Directions
For research on 1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol include further investigation of its potential therapeutic applications in the treatment of Parkinson's disease, depression, and ADHD. Additionally, research could focus on developing more specific and potent derivatives of this compound for use in medicinal chemistry.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol involves a multi-step process. The first step involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. This intermediate is then reacted with 1-(4-ethyl-1H-pyrazol-5-yl)piperidin-4-ol to form the desired compound.
Scientific Research Applications
1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-2-12-11-20-21-16(12)13-7-9-22(10-8-13)18(24)17(23)14-5-3-4-6-15(14)19/h3-6,11,13,17,23H,2,7-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFHYXSPVLVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)C(=O)C(C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-hydroxyethanone |
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